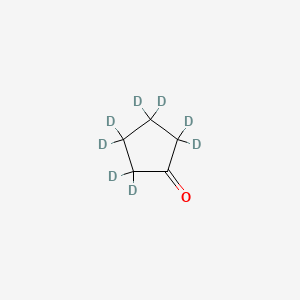

Cyclopentanone-d8

Übersicht

Beschreibung

Cyclopentanone-d8 is a useful isotopically labeled research compound . It is a derivative of Cyclopentanone, which is an organic compound with the formula (CH2)4CO. This cyclic ketone is a colorless volatile liquid .

Synthesis Analysis

The synthesis of Cyclopentanone, the parent compound of Cyclopentanone-d8, can be achieved through several methods. A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) . Another method involves the treatment of adipic acid with barium hydroxide at elevated temperatures .

Molecular Structure Analysis

Cyclopentanone has a five-membered ring structure with a carbonyl (C=O) group attached . The molecular formula of this organic compound is C5H8O . The structure can be better understood as a pentagon with four carbon atoms and one oxygen atom, interconnected, with a double bond between one carbon and the oxygen atom .

Chemical Reactions Analysis

The self-condensation of cyclopentanone has been studied over calcined and uncalcined TiO2–ZrO2. The catalyst properties were examined by XRD, FTIR, SEM, N2 adsorption–desorption, and pyridine FTIR. Uncalcined TiO2–ZrO2 exhibited superior catalytic performance (94% conversion of cyclopentanone and 86% yield of dimer) .

Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius. It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .

Wissenschaftliche Forschungsanwendungen

Antinociceptive Activities : Cyclopentanone derivatives like 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC) have been studied for their antinociceptive effects. Research indicates that DMBC can offer neuroprotective effects against cerebral ischemia, with mechanisms involving inhibition of cathepsin B activation (Gu et al., 2016).

Mosquito Attractant Potential : Cyclopentanone has been evaluated as a possible mosquito attractant. It activates the cpA CO2 receptor neuron on the maxillary palp of mosquitoes, suggesting potential as an alternative to CO2 in traps for mosquito surveillance programs. However, field trials indicated that it is less effective than CO2 (Philippe-Janon et al., 2015).

Cancer and Inflammatory Diseases : Cyclopentanone derivatives like cyclopentenone prostaglandins (e.g., PGA2, PGA1, PGJ2) have shown potent anti-inflammatory, anti-neoplastic, and anti-viral activities. Their actions are mediated by interaction with cellular target proteins, including the transcription factor NF‐κB and the nuclear receptor PPARγ, suggesting potential therapeutic applications (Straus & Glass, 2001).

Combustion and Biofuel Applications : Cyclopentanone's combustion characteristics have been studied for its potential as a biofuel. Research on its laminar flame characteristics shows that it has advantages as a biofuel candidate, especially in comparison with gasoline and ethanol (Bao et al., 2017).

Antiviral Properties : Cyclopentenone compounds like Δ12-Prostaglandin J2 have shown effectiveness against influenza A virus replication, indicating potential as therapeutic agents against viral infections (Pica et al., 2000).

Medicinal Chemistry : Cyclopentanone derivatives, including jasmonic acid and its volatile methyl ester, have been explored in medicinal chemistry for their synthesis, usage, and biological activities. These studies indicate potential for the development of new therapeutics in related fields (Pirbalouti et al., 2014).

Renewable Biofuel Research : Cyclopentanone's potential in renewable biofuel research, particularly as a diesel alternative, has been investigated. Studies show that cyclopentanone can improve combustion and reduce emissions when blended with diesel, indicating its viability as a renewable fuel source (Tong et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The conversion of biomass resources into high-value fuels and chemicals using thermochemical methods has become an attractive method of energy utilization . The synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC) constitutes an attractive greener route than petroleum-based industrial processes .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanone-d8 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)